molecular formula C25H26N2O3S B4797297 4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid

4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid

Cat. No.: B4797297
M. Wt: 434.6 g/mol
InChI Key: VLYZEDHNSPHPPE-UHFFFAOYSA-N
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Description

4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarbonyl chloride with 5-ethyl-4-phenyl-1,3-thiazol-2-amine to form an intermediate, which is then reacted with 4-aminobenzoic acid under specific conditions such as the presence of a base like triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of catalysts like aluminum chloride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and aluminum chloride for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid is unique due to its combination of a cyclohexanecarbonyl group, an ethyl-phenyl-thiazole moiety, and a benzoic acid group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-21-22(17-9-5-3-6-10-17)26-25(31-21)27(23(28)18-11-7-4-8-12-18)20-15-13-19(14-16-20)24(29)30/h3,5-6,9-10,13-16,18H,2,4,7-8,11-12H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYZEDHNSPHPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)O)C(=O)C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 2
4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 3
4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 4
4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[Cyclohexanecarbonyl-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid

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